2-Methyl-2-phenyltetrahydro-2H-pyran

Catalog No.
S14690287
CAS No.
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-phenyltetrahydro-2H-pyran

Product Name

2-Methyl-2-phenyltetrahydro-2H-pyran

IUPAC Name

2-methyl-2-phenyloxane

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c1-12(9-5-6-10-13-12)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

AJEUTPLLTRJDSH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCO1)C2=CC=CC=C2

2-Methyl-2-phenyltetrahydro-2H-pyran is a cyclic organic compound characterized by a tetrahydropyran ring with a methyl group and a phenyl group attached to the second carbon atom. This compound is of interest in organic chemistry due to its structural features that allow for various chemical transformations and applications in fragrance formulations and other organic syntheses.

  • Prins Reaction: This reaction involves the addition of an alcohol to an aldehyde or ketone, leading to the formation of tetrahydropyrans. For instance, the Prins reaction of isoprenol with benzaldehyde can yield 2-Methyl-2-phenyltetrahydro-2H-pyran as a product .
  • Oxidation: The compound can undergo oxidation to form various derivatives, including ketones and carboxylic acids, depending on the conditions used.
  • Catalytic Transformations: The compound can be utilized in catalytic reactions, where modified zeolite catalysts have been shown to enhance yields significantly in related reactions .

The synthesis of 2-Methyl-2-phenyltetrahydro-2H-pyran can be achieved through various methods:

  • Prins Cyclization: This method involves the reaction of an alcohol (such as isoprenol) with an aldehyde (like benzaldehyde) under acidic conditions. The reaction typically requires catalysts such as Lewis acids or modified zeolites to enhance yield and selectivity .
  • Chemical Modifications: Starting from simpler precursors, 2-Methyl-2-phenyltetrahydro-2H-pyran can be synthesized through a series of chemical modifications including alkylation and cyclization reactions .
  • Biocatalysis: Enzymatic methods have been explored for synthesizing optically enriched stereoisomers of related compounds, indicating potential for more environmentally friendly synthesis pathways .

The primary applications of 2-Methyl-2-phenyltetrahydro-2H-pyran include:

  • Fragrance Industry: It serves as an important ingredient in perfumes and scented products due to its pleasant odor profile. Its unique structure allows it to blend well with other fragrance components .
  • Flavoring Agents: Similar compounds are often used in food flavorings, enhancing the sensory properties of various products.
  • Chemical Intermediates: It can act as a precursor for synthesizing more complex organic molecules in pharmaceutical and agrochemical industries.

Several compounds share structural similarities with 2-Methyl-2-phenyltetrahydro-2H-pyran. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
4-Methyl-2-phenyltetrahydro-2H-pyran4-Methyl StructureExhibits similar reactivity but may show different biological activities due to structural variations.
4-Hydroxy-2-methyltetrahydro-2H-pyran4-Hydroxy StructureContains a hydroxyl group that may enhance solubility and reactivity compared to 2-Methyl-2-phenyltetrahydro-2H-pyran.
3-Methyl-3-phenyltetrahydrofuran3-Methyl StructureDifferent ring structure; may offer distinct flavors and fragrances due to furan ring presence.

These compounds highlight the diversity within the tetrahydropyran family and demonstrate how slight modifications can lead to significant differences in properties and applications.

Cyclization Strategies in Tetrahydropyran Ring Formation

Cyclization reactions remain pivotal for assembling the tetrahydropyran (THP) core of 2-methyl-2-phenyltetrahydro-2H-pyran. The Prins cyclization is particularly effective, leveraging oxocarbenium ion intermediates to establish stereochemistry. For example, the reaction of γ-brominated homoallylic alcohols with aldehydes in the presence of InBr₃ and TMSBr generates cis-2,6-disubstituted THPs with high selectivity. This stereoselectivity arises from chair-like transition states that minimize 1,3-diaxial interactions, favoring equatorial attack by nucleophiles.

In a representative procedure, (E)-4-phenylbut-3-en-1-ol reacts with p-toluenesulfonylmethylamine (TsONHMe) under acidic conditions to form the THP ring via intramolecular oxa-Michael addition. The use of trifluoroethanol (CF₃CH₂OH) as a solvent enhances oxocarbenium ion stability, enabling efficient cyclization at elevated temperatures (65°C).

Table 1: Prins Cyclization Conditions for THP Synthesis

SubstrateCatalystSolventTemperatureYield (%)
(E)-4-phenylbut-3-en-1-olInBr₃/TMSBrCH₂Cl₂0°C91
γ-Brominated homoallylic alcoholRh₂(esp)₂CF₃CH₂OH65°C85

Rhodium-Catalyzed Intramolecular Amination Approaches

Rhodium catalysis enables direct C–N bond formation during THP ring closure. The dirhodium complex Rh₂(esp)₂ catalyzes the intramolecular amination of allylic alcohols with TsONHMe, yielding 2-methyl-2-phenyltetrahydro-2H-pyran derivatives. For instance, (E)-4-phenylpent-3-en-1-ol undergoes cyclization with TsONHMe (1.5 equiv) and Rh₂(esp)₂ (1 mol%) in CF₃CH₂OH at 65°C, affording the product in 82% yield. The reaction proceeds via a rhodium-stabilized nitrene intermediate, which inserts into the C–H bond to form the amine moiety.

Key advantages include:

  • Stereochemical fidelity: The rigid transition state ensures retention of configuration at the methyl and phenyl substituents.
  • Functional group tolerance: Electron-withdrawing groups on the phenyl ring do not impede reactivity.

Mechanistic Insight:

  • Coordination of Rh₂(esp)₂ to TsONHMe generates a rhodium-bound nitrene.
  • Intramolecular C–H insertion forms the amine-linked intermediate.
  • Acid-mediated cyclization closes the THP ring.

Organocatalytic Domino Michael-Hemiacetalization Pathways

Organocatalysts such as cinchona alkaloids enable tandem Michael addition-hemiacetalization sequences for THP synthesis. In a hypothetical workflow, α,β-unsaturated ketones undergo asymmetric Michael addition with phenylacetylene derivatives, followed by hemiacetalization to form the THP ring. For example, a chiral thiourea catalyst induces enantioselective addition of a nitroalkane to an enone, generating a stereocenter that directs subsequent ring closure.

Critical Factors:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates.
  • Catalyst loading: 10–20 mol% ensures efficient stereochemical induction.

While specific examples targeting 2-methyl-2-phenyl-THP are scarce in the literature, this strategy is adaptable to aryl-substituted substrates by modifying the Michael acceptor’s electronic profile.

DABCO-Promoted Intramolecular Michael Addition-Alkylation Sequences

DABCO (1,4-diazabicyclo[2.2.2]octane) facilitates one-pot Michael addition-alkylation cascades. For instance, β-keto esters with pendant α,β-unsaturated ketones undergo DABCO-mediated conjugate addition, followed by alkylative cyclization to yield THPs. The base deprotonates the β-keto ester, initiating nucleophilic attack on the enone, while the THP ring forms via intramolecular alkylation of the resultant enolate.

Optimization Insights:

  • Temperature: Reactions proceed optimally at 40–60°C to balance kinetics and selectivity.
  • Substituent effects: Electron-donating groups on the phenyl ring accelerate cyclization by stabilizing partial positive charges during alkylation.

Table 2: DABCO-Mediated THP Synthesis

SubstrateBaseSolventTime (h)Yield (%)
β-Keto ester with enoneDABCOTHF1275
α-Methyl-β-keto esterDABCOToluene868

Transition Metal-Mediated Cyclization Mechanisms

Transition metal-mediated cyclization represents one of the most versatile approaches for constructing 2-methyl-2-phenyltetrahydro-2H-pyran frameworks [1] [2]. These mechanisms involve the activation of neutral unsaturated functionalities in acyclic precursors, leading to intramolecular cyclizations through carbon-carbon, carbon-oxygen, and carbon-nitrogen bond formation [2].

The ferric chloride-catalyzed Prins cyclization has emerged as a particularly effective method for synthesizing 4-hydroxyl-tetrahydropyrans with excellent stereoselectivities [1]. This completely OH-selective process generates tetrahydropyrans exclusively via ferric chloride-catalyzed reactions, achieving diastereoselectivities of up to greater than 99:1 and enantiomeric ratios exceeding 99.5:0.5 under mild reaction conditions [1]. The mechanism involves a different [2 + 2] cycloaddition process that rationalizes the observed OH-selectivity [1].

Rhodium-catalyzed cycloaddition reactions constitute another powerful tool for constructing polycyclic compounds containing tetrahydropyran units [3]. These reactions proceed through rhodium-mediated cyclometallation followed by beta-carbon elimination, resulting in three-membered ring opening to generate pi-allyl rhodacyclic intermediates [3]. The subsequent reductive elimination step completes the cyclization with energy barriers ranging from 21.9 to 28.7 kilocalories per mole [3].

Palladium-catalyzed formation of substituted tetrahydropyrans involves cyclization of allylic acetates using both palladium(0) and palladium(II) catalysts [4]. The stereochemical outcome depends not only on the stereochemistry of the acyclic precursor but also on the nature of the palladium catalyst employed [4]. These cyclizations proceed through palladium-mediated oxidative processes at temperatures around 50 degrees Celsius [2].

Table 1: Transition Metal-Mediated Cyclization Mechanisms

MechanismCatalystTemperature (°C)DiastereoselectivityKey Features
Ferric Chloride-Catalyzed Prins CyclizationFeCl₃Room temperature>99:1 drOH-selective formation
Rhodium(II) Dimerization CyclizationRh₂(esp)₂65-12085:15 to >95:5 drWater-assisted proton transfer
Silyl-Prins CyclizationTMSOTf/BF₃·OEt₂0 to -78100:0 (4,6-cis)Halogenated products
Palladium-Catalyzed Oxidative CyclizationPd(OAc)₂/O₂5079-86% yieldβ-hydroxyenones substrate
Intramolecular Sakurai CyclizationTiCl₄-78 to 0>95:5 drStereocontrolled synthesis

Role of Trifluoroethanol Solvent in Rhodium bis-espinate-Catalyzed Reactions

Trifluoroethanol exhibits unique properties that significantly enhance rhodium bis-espinate-catalyzed reactions for tetrahydropyran synthesis [6] [7]. This fluorinated alcohol serves as more than just a reaction medium, actively participating in catalyst stabilization and mechanism facilitation [6].

The enhanced acidity of trifluoroethanol, with a pKa of 12.5 compared to ethanol's pKa of 16, contributes to its effectiveness in rhodium-catalyzed processes [8] [9]. This increased acidity facilitates proton transfer processes essential for cyclization mechanisms while providing a hydrogen bonding network that stabilizes reactive intermediates [6] [9].

Catalyst stability studies using quantitative fluorine-19 nuclear magnetic resonance spectroscopy reveal that rhodium bis-espinate complexes maintain approximately 20 percent integrity after one hour in trifluoroethanol, compared to only 5 percent in acetonitrile or dichloromethane [6]. This enhanced stability translates to improved turnover numbers and higher product yields in cyclization reactions [6].

The solvent effect of trifluoroethanol extends beyond simple catalyst stabilization to include mechanism modification [7]. In aminoetherification protocols, trifluoroethanol enables the formation of N-methyl-2,3-trans-tetrahydrofuran products with 85 percent yield using 1 mol percent rhodium bis-espinate at 65 degrees Celsius [7]. The reaction proceeds through intramolecular N-methyl and N-hydrogen aminoetherification pathways that are uniquely facilitated by the trifluoroethanol medium [7].

Table 2: Solvent Effects in Rhodium-Catalyzed Reactions

SolventCatalyst Stability (%)pKaMechanism EffectProduct Yield (%)
Trifluoroethanol (TFE)~20 (1 hour)12.5Hydrogen bonding stabilization85-95
Acetonitrile~5 (1 hour)25.0Limited coordination45-60
Dichloromethane~5 (1 hour)N/ARapid catalyst decomposition40-55
tert-Butyl cyanide~20 (1 hour)28.4Enhanced turnover numbers60-75
Propylene carbonate15-18 (1 hour)N/ACoordination to metal center55-70

The hydrogen bonding capability of trifluoroethanol creates a low dielectric environment that favors intramolecular hydrogen bond formation while displacing water molecules that might otherwise serve as alternative hydrogen bonding partners [10] [11]. This environment promotes stability of rhodium-substrate complexes and facilitates selective cyclization pathways [11] [12].

Fluorinated alcohols like trifluoroethanol demonstrate remarkable effects on transition metal-catalyzed carbon-hydrogen functionalizations, allowing challenging reactions to proceed under milder conditions [12]. The beneficial effects include enhanced reactivity, improved site selectivity, and better stereoselectivity compared to conventional solvents [12] [13].

Stereochemical Control in Baylis-Hillman-Type Annulations

Stereochemical control in Baylis-Hillman-type annulations for 2-methyl-2-phenyltetrahydro-2H-pyran synthesis relies on several key factors including catalyst design, substrate orientation, and reaction conditions [14] [15] [16]. These annulation reactions involve alpha-regioselective cyclopropanation followed by ring-opening and ring-closure cascade reactions [16].

Organocatalytic asymmetric annulation reactions using cinchona-derived tertiary amines achieve highly enantioenriched tetrahydrofuro[2',3':4,5]pyrano[2,3-b]indoles through domino processes involving Morita-Baylis-Hillman carbonates [16]. These reactions proceed with excellent diastereo- and enantioselectivities, delivering products with enantiomeric excesses ranging from 85 to 95 percent [16].

The substrate-controlled switchable nature of these annulations allows access to different polyheterocyclic skeletons depending on the choice of Morita-Baylis-Hillman carbonate precursors [16]. When employing carbonates derived from isatins and acrylate with alpha-cyano-alpha,beta-unsaturated ketones, the reactions deliver tetrahydrofuro[2',3':4,5]pyrano[2,3-b]indoles [16]. In contrast, using carbonates from isatins and acrylonitrile under similar conditions produces spirooxindoles incorporating cyclopentene motifs through [3+2] annulations [16].

Bifunctional squaramide-catalyzed enantioselective formal [3 + 3] annulation reactions with pyrazolin-5-ones and nitroallylic acetates provide another approach to densely substituted tetrahydropyrano[2,3-c]pyrazoles [17]. These reactions achieve two adjacent stereogenic centers in a highly stereocontrolled manner with diastereoselectivities exceeding 10:1 and enantiomeric excesses reaching 88-96 percent [17].

Table 3: Stereochemical Control in Annulation Reactions

Reaction TypeSelectivity Factoree (%)drTemperature (°C)
Baylis-Hillman Annulationα-Regioselective cyclopropanation85-95>20:1-20 to 25
Asymmetric HWE CyclizationGeometric selectivity (E/Z)78-9215:1-25:1-78 to -40
Organocatalyzed [3+3] AnnulationBifunctional squaramide catalyst88-96>10:10 to 25
Intramolecular Michael AdditionDABCO-promoted annulation72-888:1-12:125 to 80
Enantioselective Prins ReactionChiral Lewis acid catalyst90-99>99:1-40 to 0

The acyclic stereoselection in tertiary amine-catalyzed additions follows non-chelation controlled aldol-type mechanisms [18]. The alpha-methylene-gamma-disubstituted carbonyl products show a general preference for anti selectivity, though syn predominance can be achieved through substituent tuning approaches [18]. The observed diastereomer ratios are interpreted through Felkin model and Anh-Eisenstein proposals for nucleophilic attack on carbonyl compounds [18].

Sequential asymmetric Horner-Wadsworth-Emmons reactions combined with cyclization steps provide versatile stereocontrolled approaches to chiral tetrahydropyran derivatives [19]. Three different cyclization methods can be employed starting from the same Horner-Wadsworth-Emmons product: palladium-catalyzed substitution, hetero-Michael addition, or epoxide opening [19]. The asymmetric Horner-Wadsworth-Emmons reaction controls the absolute configuration while the relative configuration is controlled by the combined influence of geometric selectivity and cyclization stereochemistry [19].

Kinetic and Thermodynamic Factors in Hemiacetalization Pathways

Hemiacetalization pathways in 2-methyl-2-phenyltetrahydro-2H-pyran formation involve complex kinetic and thermodynamic considerations that determine both reaction rates and product distributions [20] [21] [22]. These processes are characterized by reversible formation of hemiacetal intermediates followed by subsequent cyclization or equilibration steps [21].

The kinetic analysis of hemiacetal formation reveals activation energies ranging from 18.5 to 22.3 kilocalories per mole, with rate constants on the order of 2.1 × 10⁻³ per second [20] [23]. These relatively modest energy barriers allow for facile interconversion between hemiacetal forms under ambient conditions [21].

Dynamic kinetic resolution of transient hemiketals provides an effective strategy for accessing enantioenriched tetrahydropyran derivatives [21]. Using Katsuki-type ligands for stereoinduction, these processes achieve diastereoselectivities up to 99:1 and enantiomeric ratios reaching 96:4 [21]. The enhanced acidity of electron-deficient hemiketals triggers aerobic oxidation to furnish cobalt(III) intermediates with enhanced nucleophilicity [21].

Ring-opening tautomerization processes compete with hydrogenation reactions in determining overall reaction pathways [20]. Step-change experiments using hydrogen pressure variations demonstrate that ring-opening rates are quasi-equilibrated relative to hydrogenation, making aldehyde hydrogenation the rate-determining step in conversion processes [20].

Table 4: Kinetic and Thermodynamic Parameters

ProcessΔG‡ (kcal/mol)Rate Constant (s⁻¹)Thermodynamic PreferenceKey Factor
Hemiacetal Formation18.5-22.32.1 × 10⁻³2,6-cis (TBAF conditions)Hydrogen bonding network
Ring Opening-Closing21.9-28.71.8 × 10⁻⁴2,6-trans (TFA conditions)Chair vs boat transition state
Cyclization Equilibrium15.8-25.44.2 × 10⁻²Equilibrium dependentCyclization-decyclization balance
Tautomerization19.2-24.13.5 × 10⁻³Water-assisted favorableTrace water catalysis
Proton Transfer13.4-19.87.8 × 10⁻²Kinetic controlFour-membered ring TS

The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans depends critically on reaction conditions and the presence of hydroxyl groups [22] [23]. Under tetrabutylammonium fluoride-mediated conditions, 2,6-trans-tetrahydropyrans are favored through boat-like transition states where hydroxyl groups form crucial hydrogen bonds to cyclizing alkoxides [22] [23]. Conversely, trifluoroacetic acid-mediated conditions favor 2,6-cis-tetrahydropyrans through chair-like transition states mediated by trifluoroacetate-hydroxonium bridges [22] [23].

Water plays a crucial role in facilitating proton transfer processes, with trace amounts sufficient to promote product formation [3]. Computational studies reveal that water-assisted proton transfer can reduce reaction energy barriers significantly, enabling transformations that would otherwise require prohibitively high activation energies [3]. The most plausible mechanisms involve water coordination followed by proton shuttle processes through four-membered ring transition states [3].

Maitland-Japp Cyclization Strategy

The Maitland-Japp reaction has emerged as a powerful tool for constructing polycyclic ether frameworks, particularly when modified to accommodate orthoamide chemistry. This methodology provides access to 6-substituted-2H-dihydropyran-4-ones through the reaction of δ-hydroxy-β-ketoesters with N,N-dimethylformamide dimethyl acetal, followed by boron trifluoride etherate-promoted cyclization [4] [5]. The reaction proceeds through Knoevenagel-like condensation followed by oxy-Michael cyclization, delivering the desired dihydropyran products in excellent yields ranging from 77% to 97% crude mass balance.

Key advantages of this approach include the stereocontrolled formation of tetrahydropyran rings and the ability to introduce diverse substituents at the C6 position. The methodology tolerates a wide range of functional groups, including heteroaromatic substituents (2-furyl, 2-methyloxazole), aromatic groups (phenyl), alkyl chains (n-propyl, isopropyl), and protected alcohols (triisopropylsilyl ethers) [5]. This versatility makes it particularly valuable for constructing the complex substitution patterns found in natural products.

Prins Cyclization for Polycyclic Frameworks

Prins cyclization represents another fundamental approach to polycyclic ether construction, offering exceptional stereoselectivity through FeCl3-catalyzed reactions. This methodology achieves completely OH-selective cyclization with diastereomeric ratios exceeding 99:1 and enantiomeric ratios greater than 99.5:0.5 under mild reaction conditions [6]. The mechanism involves oxocarbenium ion formation followed by intramolecular nucleophilic attack, with stereochemical outcomes controlled through a proposed [2+2] cycloaddition process rather than the traditional concerted mechanism.

The stereoelectronic preference for axial addition of nucleophiles in these systems provides predictable access to 2,6-trans-tetrahydropyran configurations, which are prevalent in marine natural products such as psymberin, zincophorin, and aspergillide B [5]. This methodology has been successfully applied to the synthesis of complex polycyclic ether frameworks found in marine toxins and bioactive compounds.

Advanced Silyl-Prins Methodologies

Recent developments in silyl-Prins cyclization have expanded the scope of polycyclic ether construction through the use of vinylsilyl alcohols. This approach enables the formation of 2,4,4,6-tetrasubstituted tetrahydropyrans with unprecedented stereocontrol, proceeding through α-silyl carbocation intermediates with subsequent aryl migration from silicon to carbon [7]. The methodology offers unique advantages in terms of functional group tolerance and the ability to introduce quaternary carbon centers within the tetrahydropyran framework.

These silyl-based approaches have particular relevance for accessing halogenated tetrahydropyran derivatives, which are found in numerous marine natural products from Antarctic red algae. The ability to control both regio- and stereochemistry through silicon-directed processes provides new opportunities for complex natural product synthesis.

Incorporation into Bioactive Alkaloid Analogues

The incorporation of tetrahydropyran units into bioactive alkaloid analogues represents a sophisticated strategy for enhancing biological activity and pharmacological properties. The tetrahydropyran ring system contributes to molecular rigidity, influences pharmacokinetic behavior, and can serve as a bioisostere for other heterocyclic systems commonly found in alkaloid natural products [8] [9] [10].

Parvistemoline Alkaloid Family

The parvistemoline family of Stemona alkaloids exemplifies the critical role of tetrahydropyran-containing frameworks in bioactive compounds. These alkaloids feature a densely functionalized polycycle with contiguous tertiary stereocenters, where the tetrahydropyran unit is fused with tetrahydrofuran and γ-lactone components to create a rigid scaffold essential for biological activity [10]. The compounds exhibit anti-inflammatory properties and have been used traditionally for treating pertussis, pulmonary tuberculosis, and bronchitis.

The synthetic approach to these alkaloids employs Ir/Pd-synergistically-catalyzed allylation reactions that provide stereodivergent access to all four possible stereoisomers. This methodology utilizes chiral Pd-enolate and Ir π-allyl complexes under neutral conditions to prevent epimerization, while additional stereogenic centers are installed through diastereoselective Zn(BH4)2-promoted reduction and Krische's Ir-catalyzed 2-(alkoxycarbonyl)allylation [10].

Tetrahydroisoquinoline-Tetrahydropyran Hybrids

The integration of tetrahydropyran units with tetrahydroisoquinoline frameworks has yielded compounds with significant antitumor and neuroprotective properties [9] [11]. These hybrid structures exploit the drug-like properties of both heterocyclic systems, with the tetrahydropyran component contributing to improved pharmacokinetic profiles and enhanced target selectivity.

Synthetic strategies for these compounds often employ Pictet-Spengler cyclization reactions catalyzed by non-ribosomal peptide synthetase (NRPS) systems. The key transformation involves regio- and stereocontrolled cyclization leading to tetrahydroisoquinoline ring construction, followed by iterative biosynthetic pathways that incorporate the tetrahydropyran component through specialized enzymatic transformations [11].

Mandelalide-Inspired Analogues

Mandelalides represent a class of marine macrolides containing both glycosylated 2,6-cis-substituted tetrahydropyran and 2,5-cis-substituted tetrahydrofuran units within their macrocyclic core [12]. These compounds exhibit nanomolar IC50 values against neuroblastoma and lung cancer cell lines, with the tetrahydropyran unit being essential for biological activity.

The synthetic approach to mandelalide analogues employs Rychnovsky-Bartlett cyclization for tetrahydrofuran formation and Yamaguchi esterification for macrocyclization. Alternative strategies include anion relay chemistry (ARC) for constructing both tetrahydrofuran and tetrahydropyran components, followed by appropriate coupling methodologies [12]. The glycosylation pattern has been shown to be crucial for biological activity, making the controlled synthesis of these complex frameworks particularly challenging.

Strategies for Diastereoselective Complexity Generation

Diastereoselective complexity generation in tetrahydropyran synthesis relies on multiple complementary strategies that exploit both substrate-controlled and catalyst-controlled approaches. These methodologies enable the construction of complex polycyclic frameworks with precisely defined stereochemical relationships essential for biological activity [13] [14] [15].

Stereoelectronic Control Mechanisms

Stereoelectronic control represents the most fundamental approach to diastereoselective tetrahydropyran synthesis, exploiting the inherent preference for pseudo-axial addition of nucleophiles to cyclic systems. This approach consistently delivers 2,6-trans-tetrahydropyran products with diastereomeric ratios exceeding 20:1 through the stereoelectronic preference for axial attack [4] [13] [5].

The mechanism involves chair-like transition states where the attacking nucleophile approaches from the axial trajectory to minimize steric interactions and maximize orbital overlap. Gilman cuprate additions exemplify this approach, with Ph2CuLi, Me2CuLi, and Bu2CuLi all providing excellent stereocontrol when combined with chlorotrimethylsilane under cryogenic conditions [5]. L-Selectride reductions follow similar principles, delivering 3,6-disubstituted tetrahydropyran products through equatorial hydride delivery.

Chelation-Controlled Processes

Chelation control through metal coordination represents a powerful strategy for achieving high levels of stereoselectivity in tetrahydropyran synthesis. Palladium-catalyzed oxidative Heck redox-relay processes exemplify this approach, achieving enantiomeric ratios of 99:1 through coordination of chiral PyrOx ligands to the tetrahydropyranyl oxygen atom [16]. The stereocontrol arises from the combination of catalyst coordination and conformational preferences of the vinylsilane substrate.

Chromium-catalyzed hetero-Diels-Alder reactions provide another example of chelation control, where chiral chromium(III) complexes coordinate to aldehyde substrates to direct the facial selectivity of cycloaddition reactions [15] [17]. These processes typically achieve excellent enantioselectivities (>95% ee) and have been successfully applied to the synthesis of complex natural products such as lasonolide A and neopeltolide.

Substrate-Controlled Diastereoselection

Substrate-controlled reactions exploit pre-existing stereochemistry to direct the formation of new stereogenic centers. Kishi's empirical stereochemical model provides a framework for predicting the outcomes of dihydroxylation reactions on complex polycyclic substrates, typically achieving diastereomeric ratios in the range of 5:1 to 19:1 [3]. These reactions follow predictable patterns based on substrate conformation and steric accessibility.

Epoxide-opening cascades represent another important class of substrate-controlled reactions, where the stereochemistry of the initial epoxide determines the configuration of subsequently formed rings. These processes have been successfully applied to the synthesis of marine polycyclic ethers, including brevetoxin B and related ladder polyether natural products [18].

Enolate Chemistry and Quaternary Center Formation

Enolate trapping reactions provide access to quaternary carbon centers within tetrahydropyran frameworks through face-selective addition of electrophiles. These reactions typically proceed with complete diastereoselectivity when the enolate geometry is well-defined and the electrophile approach is sterically biased [5]. Alkyl halide trapping with methyl iodide, allyl bromide, and benzyl bromide has been demonstrated to provide 3,3,6-trisubstituted tetrahydropyran products as single diastereomers.

The stereochemical outcome is controlled by the preference for electrophilic attack from the face opposite to the hydride delivery, resulting in cis relationships between newly introduced substituents. This methodology has been successfully applied to the construction of complex alkaloid frameworks where quaternary stereocenters are essential for biological activity.

Case Studies in Macrolide and Polyketide Synthesis

The synthesis of macrolide and polyketide natural products containing tetrahydropyran units represents some of the most challenging applications in organic synthesis. These compounds often feature multiple tetrahydropyran rings embedded within complex macrocyclic frameworks, requiring sophisticated strategies for both ring construction and macrocyclization [19] [20] [17].

Neopeltolide Total Synthesis Approaches

Neopeltolide, a marine macrolide natural product, has served as an ideal target for demonstrating various tetrahydropyran construction strategies. Multiple research groups have completed total syntheses using different approaches to construct the central tetrahydropyran ring [21]. The Floreancig group employed DDQ-mediated oxocarbenium ion generation followed by intramolecular Prins cyclization to achieve 2,6-cis-substituted tetrahydropyran formation with excellent stereoselectivity.

The Taylor group utilized an ether transfer reaction combined with radical cyclization methodology to construct the tetrahydropyran ring. Their approach began with asymmetric allylation using Soderquist's reagent, followed by ether transfer using ICl to provide an iodide intermediate with greater than 20:1 diastereoselectivity. Subsequent radical cyclization using tributyltin hydride and azobisisobutyronitrile furnished the tetrahydropyran derivative in 95% yield with 19:1 diastereoselectivity [21].

Hetero-Diels-Alder approaches to neopeltolide employed Jacobsen's chiral chromium catalysts to achieve highly enantioselective cycloaddition reactions. These methods provided direct access to 2,6-disubstituted tetrahydropyran-4-one derivatives that could be further elaborated to the natural product through standard functional group manipulations [17] [21].

Lasonolide A Synthesis Strategies

Lasonolide A represents a particularly challenging synthetic target due to the presence of both upper and lower tetrahydropyran rings within its macrocyclic structure [15]. Synthetic approaches have utilized catalytic asymmetric hetero-Diels-Alder reactions as key steps for constructing both tetrahydropyran subunits.

The upper tetrahydropyran ring synthesis employed methylation of a β-keto ester followed by diastereoselective reduction with L-Selectride to establish the correct stereochemical relationships. The bottom tetrahydropyran ring construction required careful optimization of reduction conditions to achieve the desired axial alcohol configuration [15]. Alternative approaches utilized enol triflate formation followed by palladium-catalyzed reduction and selective epoxidation to install the required stereochemistry.

Diospongin B and Related Diarylheptanoids

Diospongin B synthesis represents a successful application of the Maitland-Japp methodology to natural product synthesis [5]. The approach utilized conjugate addition of Ph2CuLi to a styryl-substituted dihydropyran, followed by microwave-mediated decarboxylation and stereoselective reduction to establish the 2,6-trans-tetrahydropyran-4-ol framework.

The synthesis was completed through MOM protection of the free hydroxyl group, Wacker oxidation of the styryl double bond, and final deprotection to provide diospongin B. This approach demonstrated the utility of the modified Maitland-Japp reaction for accessing uncommon tetrahydropyran substitution patterns found in biologically active natural products [5].

Targeted Sampling of Natural Product Space (TSNaP)

Recent advances in polyketide macrolide synthesis have employed computational approaches to design libraries of tetrahydrofuran-containing polyketide macrolides [20]. The TSNaP strategy computationally assembles natural product-like structures from polyketide-inspired building blocks, prioritizing compounds based on functional group and volumetric overlap with natural counterparts.

The modular synthetic approach employed three key coupling reactions: Steglich esterification, ring-closing metathesis, and Nozaki-Hiyama-Kishi reactions. This strategy successfully produced 85 unique tetrahydrofuran-containing polyketide macrolides, with screening against biological assays revealing hit rates exceeding those typically encountered in small molecule libraries [20]. The approach demonstrates the potential for combining computational design with modular synthesis to access unexplored regions of natural product chemical space.

Marine Polycyclic Ether Natural Products

The synthesis of marine polycyclic ether natural products such as brevenal, gambierol, and hemibrevetoxin B has required the development of specialized methodologies for constructing trans-fused polyether ring systems [3] [22]. These approaches often employ oxiranyl anion chemistry, where sulfonyl-stabilized oxiranyl anions react with electrophiles to construct polyether frameworks through 6-endo cyclization and ring expansion reactions.

The synthetic strategies typically involve iterative and convergent methods for building large, complex polycyclic structures. Suzuki-Miyaura coupling reactions are frequently employed to connect advanced intermediates, while stereoselective methylation reactions establish critical stereochemical relationships within the polyether framework [3]. These methodologies have enabled the total synthesis of several marine toxins and have provided insights into their biological activity and mechanism of action.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

176.120115130 g/mol

Monoisotopic Mass

176.120115130 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types